molecular formula C17H13Cl2N3S B11981810 4-Chlorobenzaldehyde (4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-YL)hydrazone

4-Chlorobenzaldehyde (4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-YL)hydrazone

Cat. No.: B11981810
M. Wt: 362.3 g/mol
InChI Key: ZNZHVDWAKCQMOW-KEBDBYFISA-N
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Description

4-Chlorobenzaldehyde (4-(4-chlorophenyl)5-Me-1,3-thiazol-2(3H)-ylidene)hydrazone is an organic compound with the chemical formula C14H11ClN2S. This compound is known for its unique structure, which includes a chlorinated benzaldehyde moiety and a thiazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzaldehyde (4-(4-chlorophenyl)5-Me-1,3-thiazol-2(3H)-ylidene)hydrazone typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzaldehyde (4-(4-chlorophenyl)5-Me-1,3-thiazol-2(3H)-ylidene)hydrazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzaldehyde moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.

Major Products Formed

    Oxidation: 4-Chlorobenzoic acid and other oxidized derivatives.

    Reduction: 4-Chlorobenzyl alcohol and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorobenzaldehyde (4-(4-chlorophenyl)5-Me-1,3-thiazol-2(3H)-ylidene)hydrazone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chlorobenzaldehyde (4-(4-chlorophenyl)5-Me-1,3-thiazol-2(3H)-ylidene)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiazole ring and chlorinated benzaldehyde moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzaldehyde: A simpler compound with similar reactivity but lacking the thiazole ring.

    4-Chlorobenzoic acid: An oxidized derivative with different chemical properties.

    4-Chlorobenzyl alcohol: A reduced form with distinct reactivity.

Uniqueness

4-Chlorobenzaldehyde (4-(4-chlorophenyl)5-Me-1,3-thiazol-2(3H)-ylidene)hydrazone is unique due to its combination of a chlorinated benzaldehyde and a thiazole ring, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H13Cl2N3S

Molecular Weight

362.3 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H13Cl2N3S/c1-11-16(13-4-8-15(19)9-5-13)21-17(23-11)22-20-10-12-2-6-14(18)7-3-12/h2-10H,1H3,(H,21,22)/b20-10+

InChI Key

ZNZHVDWAKCQMOW-KEBDBYFISA-N

Isomeric SMILES

CC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(N=C(S1)NN=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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